![molecular formula C12H22ClNO2 B2861876 Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride CAS No. 1956311-18-4](/img/structure/B2861876.png)
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of a suitable spirocyclic amine with ethyl chloroformate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Spirocyclic amine and ethyl chloroformate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Product Isolation: The product is isolated by standard workup procedures, including extraction, washing, and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, enzyme activity, and gene expression .
Comparison with Similar Compounds
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in their functional groups and substituents.
Spirocyclic amines: These compounds have a spirocyclic structure with an amine functional group, similar to this compound.
Spirocyclic esters: These compounds contain an ester functional group within a spirocyclic framework.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity .
Biological Activity
Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a bicyclic compound notable for its spiro structure, integrating a nitrogen atom within a decane ring system. Its unique structural properties and potential biological activities make it an important subject of research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's general formula is C12H19NO2, characterized by an ethyl ester functional group at the carboxylate position. This configuration allows for diverse interactions with biological targets, potentially leading to various therapeutic effects.
Property | Description |
---|---|
Molecular Formula | C12H19NO2 |
Structure Type | Spirocyclic |
Functional Groups | Ethyl ester, amine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular pathways, contributing to its therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, altering their activity and leading to downstream biological effects.
Biological Activities
Research indicates that Ethyl 2-azaspiro[4.5]decane-3-carboxylate exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary research suggests potential anticancer properties, warranting further investigation into its efficacy against specific cancer cell lines.
- Neuroprotective Effects : Similar compounds in the azaspiro family have demonstrated neuroprotective activities, indicating a possible role for this compound in neurodegenerative disease treatment.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial effects of the compound against several bacterial strains, demonstrating significant inhibition at varying concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Study 2: Anticancer Efficacy
In vitro studies evaluated the compound's effect on cancer cell lines, revealing a dose-dependent reduction in cell viability.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 µM |
HeLa (Cervical) | 10 µM |
Comparative Analysis with Similar Compounds
Ethyl 2-azaspiro[4.5]decane-3-carboxylate can be compared with other azaspiro compounds to understand its unique properties better:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | Contains a keto group at position 3 | Antimicrobial properties |
8-Oxa-2-azaspiro[4.5]decane | Oxygen atom incorporated into the ring | Potential neuroprotective effects |
Ethyl 1-acetyl-8-oxa-1-azaspiro[4.5]decane | Acetyl group at position 1 | Antitumor activity |
Properties
IUPAC Name |
ethyl 2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-2-15-11(14)10-8-12(9-13-10)6-4-3-5-7-12;/h10,13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPSARRUQWWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCCCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.